N-butylsulfamide

Description

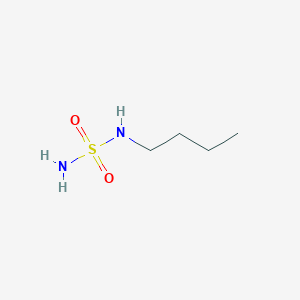

Structure

3D Structure

Properties

IUPAC Name |

1-(sulfamoylamino)butane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H12N2O2S/c1-2-3-4-6-9(5,7)8/h6H,2-4H2,1H3,(H2,5,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYIVDRTWCRQIBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNS(=O)(=O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H12N2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00493711 | |

| Record name | N-Butylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42731-63-5 | |

| Record name | N-Butylsulfuric diamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00493711 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Mechanistic Investigations of N Butylsulfamide

Intramolecular Rearrangement Processes

Mechanistic Probes of Rearrangement Pathways

The investigation into the rearrangement pathways of N-butylsulfamide is an area that requires further detailed study. However, research on structurally analogous compounds, such as tert-butylsulfinamide, provides valuable context. tert-Butylsulfinamide has been observed to be thermally unstable above room temperature, undergoing rearrangement in chlorinated solvents to form the more stable N-(tert-butylthio)-tert-butylsulfonamide beilstein-journals.orgnih.govresearchgate.netresearchgate.net.

Mechanistic probes employed in the study of tert-butylsulfinamide's rearrangement suggest that the process is unlikely to proceed via a homolytic fission (radical) mechanism. Experiments indicated that the rate of reaction was not affected by the presence of radical initiators like benzoyl peroxide or TEMPO, nor by radical inhibitors such as 2,6-di-tert-butylphenol (B90309) nih.gov. This suggests that alternative pathways, potentially involving concerted or polar mechanisms, are more probable for this class of compounds. The proposed mechanism for the rearrangement of tert-butylsulfinamide typically involves the formation of an intermediate that leads to the observed product beilstein-journals.orgresearchgate.net.

While these findings are specific to tert-butylsulfinamide, they highlight the importance of investigating the specific conditions and potential mechanisms that could govern the stability and transformation of this compound. Understanding these pathways is crucial for predicting its behavior in various chemical environments.

Table 1: Investigated Conditions for the Thermal Rearrangement of tert-Butylsulfinamide

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Additive/Condition | Reference |

| Toluene | 110 | 48 | 70 | None | researchgate.net |

| o-Xylene | 140 | 48 | 64 | None | researchgate.net |

| Ethylene dichloride | 80 | 72 | 40 | None | researchgate.net |

| CHCl₃ | 65 | 72 | 25 | None | researchgate.net |

| Toluene | 110 | 48 | 70 | None | researchgate.net |

| Toluene | 110 | 24 | 65 | Boric acid (1.0 equiv) | researchgate.net |

| Toluene | 110 | 48 | 60 | Boric acid (0.5 equiv) | researchgate.net |

| Toluene | 110 | 1 | 27 | MeSOH | researchgate.net |

| Toluene | 110 | 24 | 38 | Tartaric acid | researchgate.net |

| Toluene | 110 | 24 | 16 | Citric acid | researchgate.net |

| Toluene | 110 | 24 | 38 | p-TSA | researchgate.net |

| CHCl₃ | RT | 2 | 34 | Sonication | researchgate.net |

| DMF | RT | 1 | 2 | Sonication | researchgate.net |

Participation in Broader Organic Transformations

Radical Reactions

The direct involvement of this compound in specific radical reactions is not a prominent feature in the reviewed literature. While radical reactions are a cornerstone of modern organic synthesis, enabling the formation of new carbon-carbon and carbon-heteroatom bonds through mechanisms involving free radicals libretexts.orgbeilstein-journals.org, specific examples featuring this compound as a reactant, catalyst, or intermediate are not detailed.

It is noteworthy that the thermal rearrangement of related sulfinamides, such as tert-butylsulfinamide, has been experimentally determined to be non-radical in nature nih.gov. This observation, while specific to that compound's rearrangement, suggests that the sulfamide (B24259) functional group's participation in radical processes may be context-dependent. General interest exists in exploring sulfamide derivatives as potential sources of sulfonyl radicals guidechem.com, but specific applications for this compound in this capacity have not been detailed in the provided information.

Hetero-Diels-Alder Reactions

Hetero-Diels-Alder (HDA) reactions are a significant class of cycloaddition reactions that involve at least one heteroatom in the diene or dienophile component, leading to the formation of heterocyclic compounds wikipedia.orgtsijournals.com. These reactions are vital for constructing complex molecular architectures.

The literature indicates that N-sulfinyl compounds, as a broader chemical class to which this compound belongs, have been recognized for their relevance in hetero-Diels-Alder methodologies rsc.orgstrategian.com. Studies have explored the use of N-sulfinyl compounds and related imino dienophiles in HDA reactions, highlighting their utility in synthesizing various heterocycles strategian.com. For instance, N-borylenamines, which share the N-heteroatom characteristic, are known to undergo hetero-Diels-Alder reactions with a variety of dienophiles rsc.org.

However, specific research detailing the direct participation of this compound as a diene, dienophile, or catalyst in hetero-Diels-Alder reactions was not found within the scope of the provided search results. Further investigation would be required to elucidate its potential role in these important cycloaddition processes.

Compound List:

this compound

tert-butylsulfinamide

N-(tert-butylthio)-tert-butylsulfonamide

Sulfamide

N-sulfinyl compounds

Imines

Dienes

Structure Activity Relationships and Design of N Butylsulfamide Derivatives

Rational Design of Sulfonamide Derivatives

Rational drug design is a strategic approach to discovering and developing new therapeutic agents. nih.govnih.govresearchgate.net In the context of N-butylsulfamide, this involves a targeted approach to modifying its structure to enhance desired properties while minimizing undesirable ones. This process relies on understanding the interactions between the molecule and its biological target.

The introduction of various alkyl and aryl groups onto the this compound scaffold can significantly alter its physicochemical properties, such as lipophilicity, electronic character, and steric profile. These changes, in turn, influence the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity for a target.

For instance, increasing the length of the alkyl chain can enhance lipophilicity, which may improve membrane permeability. nih.gov However, excessively long chains can lead to decreased aqueous solubility. Aromatic substitutions can introduce π-π stacking interactions with biological targets, potentially increasing binding affinity. nih.gov The nature and position of substituents on an aryl ring also play a critical role; electron-withdrawing groups can affect the pKa of the sulfonamide nitrogen, while bulky groups can introduce steric hindrance. science.gov

The following table illustrates the potential effects of different substitutions on the properties of this compound derivatives, based on general principles observed in sulfonamide chemistry.

| Substitution Type | Example Substituent | Potential Impact on Chemical Behavior |

| Alkyl | Methyl, Ethyl | Increased lipophilicity, potential for altered metabolic stability. |

| Isopropyl, tert-Butyl | Increased steric bulk, which may influence receptor binding selectivity. | |

| Aryl | Phenyl | Potential for π-π stacking interactions, increased lipophilicity. |

| Substituted Phenyl (e.g., 4-chlorophenyl) | Altered electronic properties and lipophilicity, potential for specific halogen bonding. |

One area of exploration is the isosteric replacement of the sulfonyl group. For example, replacing it with a sulfinyl group could alter the electronic properties and hydrogen bonding capacity of the molecule. Another approach involves incorporating the sulfur atom into a cyclic system, such as a thiophene (B33073) dioxide ring, to create more rigid analogs. These modifications can help to probe the importance of the sulfonyl group's geometry and electronic nature for biological activity. The replacement of a carboxamide with a sulfonamide group has also been explored to understand the impact on receptor binding and activity. nih.gov

Influence of Stereochemistry on Derivative Properties

When substitutions on the this compound scaffold create chiral centers, the resulting stereoisomers can exhibit significantly different biological activities. nih.gov This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each enantiomer or diastereomer. nih.gov

For example, if a chiral center is introduced on the butyl chain, one enantiomer may fit more snugly into the binding pocket of a target protein, leading to a stronger interaction and higher potency. The other enantiomer, with a different three-dimensional arrangement of atoms, may bind less effectively or not at all. nih.gov In some cases, one stereoisomer may be responsible for the desired therapeutic effect, while the other may be inactive or even contribute to off-target effects. Therefore, the synthesis and biological evaluation of individual stereoisomers are crucial for a complete understanding of the SAR and for the development of safer and more effective drugs. nih.gov The stereochemistry can play a pivotal role in the activity of the resulting derivatives. nih.gov

Computational Approaches in Derivative Design and Structure-Activity Prediction

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and prediction of the biological activity of novel compounds before their synthesis. mdpi.com For this compound derivatives, several computational approaches can be employed.

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govekb.egnih.gov By analyzing a dataset of this compound derivatives with known activities, a QSAR model can be developed to predict the activity of new, unsynthesized analogs. This allows for the prioritization of compounds with the highest predicted potency for synthesis and testing. nih.govekb.egnih.gov

Molecular docking is another powerful technique that simulates the binding of a ligand (the this compound derivative) to the three-dimensional structure of a biological target. nih.govnih.govazpharmjournal.com This method can predict the preferred binding mode and estimate the binding affinity, providing insights into the key interactions that govern molecular recognition. The results of docking studies can guide the design of new derivatives with improved binding characteristics. nih.govnih.govazpharmjournal.com

Molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-target interaction, showing how the complex behaves over time. nih.gov This can reveal important information about the stability of the binding mode and the role of solvent molecules.

The following table summarizes some of the key computational approaches and their applications in the design of this compound derivatives.

| Computational Approach | Description | Application in this compound Derivative Design |

| Quantitative Structure-Activity Relationship (QSAR) | Develops mathematical models that correlate chemical structure with biological activity. | Predict the activity of new derivatives and prioritize them for synthesis. mdpi.com |

| Molecular Docking | Predicts the preferred binding orientation of a ligand to a target protein. | Identify key interactions and guide the design of compounds with improved binding affinity. |

| Molecular Dynamics (MD) Simulations | Simulates the movement of atoms and molecules over time. | Assess the stability of the ligand-protein complex and understand the dynamics of binding. |

By integrating these computational methods with traditional synthetic and biological testing, the process of developing novel this compound derivatives can be significantly accelerated and made more efficient.

Theoretical and Computational Studies of N Butylsulfamide

Molecular Modeling of N-Butylsulfamide Interactions

Molecular modeling techniques are employed to simulate and visualize how this compound interacts with other molecules, particularly biological targets. This includes predicting binding modes, affinities, and the nature of intermolecular forces.

Studies involving molecular docking and simulations aim to determine the precise orientation and interactions of this compound within the active sites of proteins. For instance, research on carbonic anhydrase isoforms might investigate how this compound binds to these enzymes. Such analyses typically reveal specific hydrogen bonding networks formed between the sulfamide (B24259) group (–SO₂NHR) and amino acid residues in the protein. Key interactions often involve the oxygen atoms of the sulfonyl group acting as hydrogen bond acceptors, and the nitrogen-bound hydrogen atoms acting as donors. Understanding these geometries is critical for predicting inhibitory potential or other functional roles. While specific detailed data for this compound's interaction with carbonic anhydrase isoforms is not universally published in readily accessible summaries, general principles of sulfamide-protein interactions suggest the formation of stable hydrogen bonds with conserved residues in the active site, such as those involving zinc-bound water molecules or backbone amides.

The behavior of this compound in aqueous or biological environments is significantly influenced by solvation. Computational methods like molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches are used to analyze solvation patterns. These studies can elucidate the hydration shell around this compound, detailing the number and arrangement of water molecules interacting with its polar functional groups. The butyl chain contributes hydrophobic interactions, while the sulfamide moiety participates in hydrogen bonding with water. Analyzing the free energy of solvation provides a quantitative measure of how stable the compound is in solution, which is crucial for its bioavailability and efficacy in biological systems. For example, simulation studies might quantify the energetic contribution of water molecules to the stabilization of specific conformers of this compound.

Quantum Chemical Calculations

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), provide a deeper understanding of the electronic structure and reactivity of this compound.

Quantum chemical methods are vital for dissecting the electronic factors governing chemical reactions involving this compound. This includes calculating potential energy surfaces to identify reaction pathways, intermediates, and transition states. For instance, if this compound were involved in a metabolic transformation or a synthetic step, these calculations could pinpoint the rate-determining step and the activation energy. Such studies might involve exploring the acidity of the N-H proton or the susceptibility of the S=O bonds to nucleophilic attack, determining the most likely sites of reaction and the energetic barriers associated with them.

Electronic structure analysis provides detailed information about the distribution of electrons within the this compound molecule. This includes calculating atomic charges, molecular orbitals (HOMO/LUMO), and electrostatic potentials. The sulfonyl group (–SO₂–) is highly electron-withdrawing, polarizing the molecule and influencing the reactivity of adjacent groups. The butyl chain, being an alkyl group, is electron-donating through inductive effects, albeit weakly. Understanding these electronic properties helps predict the molecule's polarity, its potential for intermolecular electrostatic interactions, and its reactivity towards electrophiles or nucleophiles. For example, Mulliken charge analysis might reveal a partial negative charge on the oxygen atoms of the sulfonyl group and a partial positive charge on the sulfur atom, influencing its interactions with electron-rich species.

Conformational Analysis and Energetic Landscapes

Conformational analysis investigates the various three-dimensional arrangements (conformations) that this compound can adopt due to rotation around single bonds. Energetic landscapes map the potential energy of these different conformations.

Molecular mechanics (MM) force fields or quantum chemical methods are used to systematically explore the conformational space of this compound. This involves rotating dihedral angles of the butyl chain and the N-H bond to identify low-energy conformers. The sulfamide group itself can exhibit different rotameric states. The resulting energy landscape illustrates the relative stability of these conformers and the energy barriers between them. Identifying the global minimum energy conformation and understanding the flexibility of the molecule are crucial for predicting how it might fit into binding pockets or participate in molecular recognition processes. For example, a conformational search might reveal that the extended anti-periplanar conformation of the butyl chain is more stable than a gauche conformation, with a specific dihedral angle around the C-C bond being particularly favored.

Compound List:

this compound

Molecular Dynamics Simulations to Explore Dynamic Behavior

Extensive searches for research focusing on molecular dynamics simulations applied to this compound to explore its dynamic behavior did not yield any specific published studies. Molecular dynamics (MD) simulations are a powerful computational technique used to understand the physical movements of atoms and molecules over time, providing insights into conformational changes, interactions, and dynamic properties mdpi.comdovepress.com. However, specific applications of this methodology to this compound, including detailed research findings or data tables related to its dynamic behavior, were not found in the reviewed literature.

Advanced Analytical Methodologies for N Butylsulfamide Characterization

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating N-butylsulfamide from complex mixtures, enabling its subsequent detection and quantification.

High-Performance Liquid Chromatography (HPLC) with Diverse Detection Methods (e.g., UV, Mass Spectrometry)

High-Performance Liquid Chromatography (HPLC) is a widely employed technique for the analysis of this compound due to its versatility and ability to resolve complex mixtures. Reversed-phase HPLC, often utilizing C18 stationary phases, is commonly applied, with mobile phases typically consisting of water and organic solvents like acetonitrile (B52724) or methanol, often with acidic modifiers.

UV detection is a standard method for this compound analysis, provided the compound possesses a chromophore. While specific UV absorption maxima for this compound are not extensively detailed in the provided snippets, general sulfonamides and related compounds are often detected in the range of 210-242 nm researchgate.netresearchgate.netaesan.gob.es. For instance, a generic HPLC/UV platform method for cleaning verification used a detection wavelength of 265 nm, chosen as a compromise for compounds with varying maxima americanpharmaceuticalreview.com.

Coupling HPLC with Mass Spectrometry (HPLC-MS) significantly enhances analytical capabilities by providing molecular weight information and structural insights through fragmentation patterns. While specific HPLC-MS methods for this compound were not explicitly detailed, UPLC-ESI-MS/MS methods for related compounds demonstrate the power of this hyphenated technique, utilizing electrospray ionization (ESI) in positive mode and multiple reaction monitoring (MRM) for sensitive and selective detection nih.govmdpi.comnih.govrsc.org.

Table 6.1.1: Representative HPLC Parameters for Sulfonamide-like Compounds

| Technique | Stationary Phase | Mobile Phase Composition (Example) | Detection Method | Typical Wavelength (UV) | Notes |

| HPLC | C18 | Acetonitrile/Water (gradient) | UV | 210-265 nm | Separation based on hydrophobicity; UV detection relies on chromophore presence. researchgate.netamericanpharmaceuticalreview.comchromatographyonline.comsielc.com |

| HPLC | Mixed-mode | Various | UV | 230 nm | Offers alternative selectivity through hydrophobic and ion-exchange mechanisms. sielc.com |

| UPLC-MS/MS | BEH C18 | Formic Acid/Acetonitrile (gradient) | ESI-MS/MS | N/A (MS detection) | High sensitivity and selectivity via MRM for trace analysis and complex matrices. nih.govmdpi.comnih.govrsc.org |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for volatile and semi-volatile compounds. For this compound, its suitability for GC analysis would depend on its volatility and thermal stability. Sulfonamides can sometimes require derivatization to enhance their volatility and improve chromatographic performance phenomenex.com. While direct GC-MS applications for this compound were not prominently featured in the search results, GC-MS is generally used for the analysis of various organic compounds, including those found in environmental samples and biological matrices researchgate.netchromatographyonline.comnih.gov.

Ultra-Performance Liquid Chromatography-Electrospray Ionization-Tandem Mass Spectrometry (UPLC-ESI-MS/MS)

UPLC-ESI-MS/MS offers enhanced speed, resolution, and sensitivity compared to conventional HPLC. This technique is particularly valuable for the trace-level quantification of this compound in complex biological or environmental samples. The method typically involves a C18 or similar reversed-phase column for separation, coupled with an ESI source operating in positive or negative ion mode. Tandem mass spectrometry (MS/MS) in the Multiple Reaction Monitoring (MRM) mode allows for highly selective detection by monitoring specific precursor-to-product ion transitions characteristic of this compound. Studies involving related compounds demonstrate the application of UPLC-ESI-MS/MS for sensitive quantification, with typical run times under 10 minutes nih.govmdpi.comnih.govrsc.org.

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a cost-effective and rapid technique for qualitative analysis, purity assessment, and reaction monitoring. For this compound, TLC has been employed using solvent systems such as ethyl acetate/petroleum ether (EtOAc/EP) mixtures. An Rf value of 0.50 was reported for this compound using an EtOAc/EP 95:5 solvent system rsc.orggoogle.com. Visualization of the spots is typically achieved using UV light (e.g., at 254 nm) or chemical staining reagents like ninhydrin (B49086) or vanillin, which react with the compound to produce visible spots rsc.orgresearchgate.netillinois.edu. TLC is a valuable tool for preliminary screening and confirming the presence or absence of a compound in a sample researchgate.netwikipedia.org.

Table 6.1.4: TLC Parameters for this compound

| Technique | Stationary Phase | Mobile Phase System | Rf Value | Visualization Method(s) | Notes |

| TLC | Silica Gel | EtOAc/EP (95:5) | 0.50 | UV (254 nm), Ninhydrin, Vanillin | Used for purity assessment and reaction monitoring. rsc.orggoogle.com |

Spectroscopic Characterization Techniques

Spectroscopic methods provide detailed structural information about this compound, complementing chromatographic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for confirming the molecular structure of this compound. Both proton (¹H) and carbon-13 (¹³C) NMR provide detailed information about the chemical environment of each atom.

¹H NMR Spectroscopy: ¹H NMR data for this compound, acquired at 300 MHz, has been reported, providing characteristic signals for the compound. These include:

A broad singlet for the NH protons (δ 3.28 ppm) and another broad singlet for the SO₂NH proton (δ 5.50 ppm), indicating the presence of these functional groups.

Signals corresponding to the n-butyl chain: a triplet for the terminal methyl group (CH₃, δ 0.88 ppm), and several multiplets/sextets for the methylene (B1212753) groups (CH₂, δ 2.90 ppm, δ 1.50 ppm, δ 1.28 ppm) rsc.org.

¹³C NMR Spectroscopy: ¹³C NMR data, typically acquired at 75 MHz, further supports the structural assignment by providing chemical shifts for each carbon atom in this compound. The reported data includes:

Signals for the n-butyl chain carbons: the methyl carbon (CH₃, δ 13.5 ppm), and the methylene carbons (CH₂, δ 22.2 ppm, δ 31.8 ppm, and δ 42.1 ppm) corresponding to the carbons adjacent to the nitrogen atom rsc.org.

Table 6.2.1: ¹H and ¹³C NMR Data for this compound

| Nucleus | Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment | Source |

| ¹H NMR | 3.28 | br s | - | NH | rsc.org |

| ¹H NMR | 5.50 | br s | - | SO₂NH | rsc.org |

| ¹H NMR | 2.90 | t | 7.2 | CH₂ (butyl) | rsc.org |

| ¹H NMR | 1.50 | sext | 7.2 | CH₂ (butyl) | rsc.org |

| ¹H NMR | 1.28 | sext | 7.2 | CH₂ (butyl) | rsc.org |

| ¹H NMR | 0.88 | t | 7.2 | CH₃ (butyl) | rsc.org |

| ¹³C NMR | 13.5 | - | - | CH₃ (butyl) | rsc.org |

| ¹³C NMR | 22.2 | - | - | CH₂ (butyl) | rsc.org |

| ¹³C NMR | 31.8 | - | - | CH₂ (butyl) | rsc.org |

| ¹³C NMR | 42.1 | - | - | SO₂NHCH₂ | rsc.org |

Compound List:

this compound

Research Applications of N Butylsulfamide As a Chemical Reagent and Intermediate

Utility in Asymmetric Synthesis

Asymmetric synthesis, the process of creating chiral molecules in a stereoselective manner, is crucial for the development of pharmaceuticals and agrochemicals. N-butylsulfamide plays a role in this field, primarily as a nitrogen source.

Application as a Chiral Ligand (e.g., in asymmetric hydrogenation of olefins)

While this compound itself is not explicitly detailed as a chiral ligand in the provided search results for the asymmetric hydrogenation of olefins, related sulfonamide structures have found utility in other asymmetric synthesis contexts. For instance, N-sulfonylated 1,2-diamine ligands have been noted for their effectiveness in asymmetric transfer hydrogenation of ketones and imines ajchem-b.com. The broader class of sulfonamides, to which this compound belongs, is recognized for its potential in ligand design for various catalytic processes. Further research may uncover specific chiral derivatives of this compound for direct application as ligands in olefin hydrogenation.

Nitrogen Source in Catalytic Aminohydroxylation and Aziridination of Olefins

This compound, particularly in the form of its N-chloramine salt, serves as an efficient nitrogen source and terminal oxidant in catalytic aminohydroxylation and aziridination reactions involving olefins acs.orgnih.govresearchgate.netresearchgate.netgoogle.com. This application is comparable to that of established reagents like Chloramine-T acs.orgnih.govresearchgate.netresearchgate.netgoogle.com. A significant advantage of using this compound derivatives in these reactions is the ability to cleave the tert-butylsulfonyl (t-BuSO2 or Bus) group from the newly introduced nitrogen substituent under mild acidic conditions acs.orgnih.govgoogle.com. This contrasts with other sulfonyl groups, such as tosyl or nosyl, which often necessitate harsher deprotection methods acs.org. The facile liberation of the amino group facilitated by the mild cleavage of the t-BuSO2 group enhances the practicality of these synthetic transformations acs.orgnih.govresearchgate.netresearchgate.netgoogle.com.

Table 1: this compound Derivative as Nitrogen Source in Olefin Transformations

| Reaction Type | Role of this compound Derivative | Substrate Class | Key Advantage | Reference(s) |

| Aminohydroxylation of Olefins | Nitrogen Source & Terminal Oxidant | Olefins | Mild acidic deprotection of the t-BuSO2 group | acs.orgnih.govresearchgate.netresearchgate.netgoogle.com |

| Aziridination of Olefins | Nitrogen Source & Terminal Oxidant | Olefins | Mild acidic deprotection of the t-BuSO2 group; facile amino group liberation | acs.orgnih.govresearchgate.netresearchgate.netgoogle.com |

Role as a Protecting Group in Organic Synthesis

The tert-butylsulfonyl (t-BuSO2 or Bus) group, which can be introduced via this compound, is recognized for its utility as a protecting group for amines in organic synthesis acs.orggoogle.com. A key characteristic of this protecting group is its stability under a variety of reaction conditions, coupled with its cleavability under relatively mild acidic conditions acs.orggoogle.com. This feature is advantageous as it allows for the selective removal of the protecting group without affecting other sensitive functionalities within a molecule, a critical aspect of orthogonal protection strategies organic-chemistry.orgorganic-chemistry.orgchemistryviews.orgslideshare.netantispublisher.or.id. The ease of deprotection of the t-BuSO2 group facilitates the liberation of the amine functionality after the desired synthetic transformations have been completed acs.orgnih.govgoogle.com.

Table 2: this compound-Derived Protecting Group Properties

| Protecting Group Derived From | Protected Functional Group | Key Characteristic(s) | Deprotection Conditions | Reference(s) |

| This compound | Amine | Stable, easily cleaved under mild acidic conditions | Mild Acidic Conditions | acs.orggoogle.com |

Intermediacy in the Synthesis of Complex Organic Scaffolds

Sulfonamide functionalities, including those derived from the tert-butylsulfonyl group, can serve as valuable intermediates in the construction of complex organic scaffolds researchgate.netrsc.org. For instance, N-tert-butylsulfonyl imino ethyl ester has been employed in the asymmetric synthesis of bicyclic proline analogues, demonstrating its role in building intricate ring systems researchgate.net. Furthermore, N-alkyl sulfonamides have been synthesized from polycyclic hydrocarbon scaffolds using nitrogen-centered radical approaches, showcasing their integration into diverse molecular frameworks rsc.org. These examples underscore the utility of sulfonamide-containing structures as key building blocks for creating sophisticated molecular architectures researchgate.netrsc.orgnih.govmdpi.com.

Development of Research Probes and Chemical Tools

The development of specialized chemical tools, such as fluorescent probes, is vital for understanding biological processes and conducting mechanistic studies.

Q & A

Q. What are the recommended methodologies for synthesizing and characterizing N-butylsulfamide in experimental settings?

Answer:

- Synthesis: Follow protocols for sulfamide derivatives, ensuring stoichiometric control of reactants (e.g., n-butylamine and sulfamide precursors). Use inert atmospheres to minimize side reactions .

- Characterization: Employ NMR (¹H/¹³C), FTIR , and mass spectrometry to confirm structure. For purity, combine HPLC with elemental analysis. Include melting point determination for physical validation .

- Reproducibility: Document reaction conditions (temperature, solvent, time) exhaustively in supplementary materials to enable replication .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

Answer:

- Purity: Use accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic HPLC analysis to detect degradation products .

- Stability: Pair thermal gravimetric analysis (TGA) with dynamic light scattering (DLS) to monitor aggregation or decomposition under stress conditions (e.g., UV exposure, pH extremes) .

Q. What analytical techniques are critical for distinguishing this compound from structurally similar sulfonamides?

Answer:

- Differentiation: Leverage X-ray crystallography for definitive structural confirmation. Use Raman spectroscopy to identify unique vibrational modes of the sulfamide group (-SO₂NH₂) versus sulfonamides (-SO₂NHR) .

- Cross-Validation: Compare experimental data with computational simulations (e.g., DFT calculations) to resolve ambiguities .

Advanced Research Questions

Q. How should researchers design experiments to investigate the mechanistic role of this compound in enzyme inhibition studies?

Answer:

- Experimental Design:

- Controls: Include positive controls (e.g., acetazolamide for carbonic anhydrase) and validate specificity via knockout/mutant enzyme models .

Q. How can contradictions in published data on this compound’s pharmacokinetic properties be systematically resolved?

Answer:

- Data Triangulation: Compare results across species (rodent vs. primate models) and methodologies (e.g., in vitro microsomal assays vs. in vivo plasma profiling) .

- Statistical Reconciliation: Apply meta-analysis to identify confounding variables (e.g., dosing regimens, analytical sensitivity thresholds) .

Q. What strategies are effective for optimizing this compound’s bioavailability in preclinical models?

Answer:

- Formulation: Test co-solvents (e.g., PEG 400) or lipid-based carriers to enhance solubility. Use Caco-2 cell monolayers to predict intestinal absorption .

- Pharmacokinetic Modeling: Integrate compartmental models with in vivo data to refine dosing schedules and improve AUC (area under the curve) .

Q. How can computational methods validate experimental findings on this compound’s thermodynamic properties?

Answer:

- Molecular Dynamics (MD): Simulate solvation free energy and partition coefficients (logP) to predict membrane permeability .

- Quantum Mechanics (QM): Calculate enthalpy of formation (ΔHf) and compare with experimental DSC (differential scanning calorimetry) data .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.